(S)-3-(2-Fluorophenyl)pyrrolidine
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Overview
Description
(S)-3-(2-Fluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H12FN. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic ring, where nucleophiles like hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or amines in polar solvents like ethanol or water.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Hydroxyl or amine-substituted aromatic compounds.
Scientific Research Applications
(S)-3-(2-Fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (S)-3-(2-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aromatic ring can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Fluorophenyl)pyrrolidine
- ®-3-(2-Fluorophenyl)pyrrolidine
- (S)-3-(4-Fluorophenyl)pyrrolidine
Uniqueness
(S)-3-(2-Fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the position of the fluorine atom on the aromatic ring. This configuration can significantly influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(3S)-3-(2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
InChI Key |
LFPKQKJXQFPLOD-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=C2F |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F |
Origin of Product |
United States |
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